Product packaging for Diethyl-1,1,1',1'-d4-amine(Cat. No.:)

Diethyl-1,1,1',1'-d4-amine

Cat. No.: B12303848
M. Wt: 77.16 g/mol
InChI Key: HPNMFZURTQLUMO-KHORGVISSA-N
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Description

Significance of Isotopic Labeling in Modern Chemical Research

Isotopic labeling is a powerful technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), into molecules to trace their path and fate in chemical reactions and biological systems. synmr.in This approach provides invaluable insights that would be difficult or impossible to obtain otherwise.

Deuterium as a Mechanistic and Analytical Probe

Deuterium, a stable and non-radioactive isotope of hydrogen, is a favored choice for isotopic labeling. Its increased mass compared to protium (B1232500) (the most common hydrogen isotope) leads to a phenomenon known as the kinetic isotope effect (KIE). symeres.comescholarship.org The KIE, a change in the rate of a chemical reaction upon substitution of an isotope, serves as a sensitive probe for determining reaction mechanisms. escholarship.orgnih.gov By measuring how the rate of a reaction changes when deuterium is substituted for hydrogen at a specific position, chemists can deduce whether that C-H bond is broken in the rate-determining step of the reaction. escholarship.orgacs.org This has profound implications for understanding the intricate steps of complex chemical transformations. researchgate.net

Furthermore, deuterium labeling is a cornerstone of modern analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid interference from solvent signals, allowing for clearer analysis of the sample. tcichemicals.com In mass spectrometry, deuterated compounds are widely used as internal standards for quantification, improving the accuracy and reliability of measurements. acs.org

Role of Deuterated Compounds in Advancing Chemical Understanding

The use of deuterated compounds has significantly advanced our understanding across numerous fields of chemistry. clearsynth.com In medicinal chemistry, for instance, deuteration at specific molecular positions can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. acs.orgnih.gov This strategy, known as "deuterium-switching," is being explored to enhance the efficacy and safety of pharmaceuticals.

In materials science, deuterated polymers have been used to study polymer dynamics and interactions. The distinct neutron scattering properties of deuterium compared to hydrogen allow for detailed investigations of polymer structure and movement.

Overview of Deuterated Amines in Academic and Research Contexts

Deuterated amines, a specific class of isotopically labeled compounds, hold particular importance due to the central role of the amine functional group in chemistry and biology.

Importance of Amines as Functional Groups in Chemical Systems

Amines are a fundamental class of organic compounds derived from ammonia (B1221849) and are characterized by a nitrogen atom with a lone pair of electrons. byjus.compurkh.com This lone pair confers basicity and nucleophilicity to amines, making them key participants in a vast array of chemical reactions. solubilityofthings.commasterorganicchemistry.com They are integral components of many biologically active molecules, including amino acids, neurotransmitters, and vitamins. byjus.compurkh.comlibretexts.org The amine functional group is also prevalent in pharmaceuticals, agrochemicals, and dyes. byjus.comsolubilityofthings.com

The reactivity of amines allows for the formation of various other functional groups, such as amides through reaction with carboxylic acids, a fundamental linkage in proteins. libretexts.org Their ability to form hydrogen bonds also influences the physical properties of molecules, such as boiling point and solubility. masterorganicchemistry.com

Distinctive Research Contributions of Deuterated Amines

The strategic placement of deuterium atoms within an amine molecule provides researchers with a powerful tool. The synthesis of selectively deuterated amines has become an area of significant research, with methods being developed to allow for precise deuterium incorporation. rsc.orgrsc.orgnih.gov These deuterated amines are crucial for several reasons.

In mechanistic studies, they allow for the detailed investigation of reactions involving amines, such as enzymatic oxidations. researchgate.net For example, incorporating deuterium at the carbon atom adjacent to the nitrogen in a primary amine can significantly slow down its metabolic oxidation by amine oxidases. This has been demonstrated with biologically active compounds like tryptamine (B22526) and dopamine.

Furthermore, deuterated amines serve as invaluable standards in metabolic and pharmacokinetic studies of nitrogen-containing drugs. nih.gov The use of deuterated analogs allows for precise tracking and quantification of the drug and its metabolites in biological systems. clearsynth.com The development of efficient and versatile methods for synthesizing selectively deuterated amines is therefore of high importance for advancing drug discovery and development. nih.govrsc.org

PropertyValue
IUPAC Name di[(1,1-D2)ethyl]amine
Molecular Formula (CH₃CD₂)₂NH
Molecular Weight 77.16 g/mol
Exact Mass 77.11430 u
Isotopic Purity 98 atom % D
Physical State Colourless Liquid
CAS Number 60455-40-5

Table 1: Chemical and Physical Properties of Diethyl-1,1,1',1'-d4-amine cymitquimica.comalfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N B12303848 Diethyl-1,1,1',1'-d4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11N

Molecular Weight

77.16 g/mol

IUPAC Name

1,1-dideuterio-N-(1,1-dideuterioethyl)ethanamine

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i3D2,4D2

InChI Key

HPNMFZURTQLUMO-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C)NC([2H])([2H])C

Canonical SMILES

CCNCC

Origin of Product

United States

Advanced Synthetic Methodologies for Diethyl 1,1,1 ,1 D4 Amine

Strategies for Deuterium (B1214612) Incorporation at Alpha-Carbon Positions of Amines

The introduction of deuterium at the α-carbon position of amines is a key transformation for improving the pharmacokinetic profiles of bioactive molecules. nih.gov This is because many amine-containing drugs are metabolized through oxidative deamination, a process that can be slowed by strengthening the C-H bond adjacent to the nitrogen atom through deuteration. nih.gov Methodologies to achieve this can be broadly categorized into direct hydrogen-deuterium (H/D) exchange reactions and reductive deuteration protocols.

Catalytic Hydrogen-Deuterium Exchange (H/D Exchange) Approaches

Catalytic H/D exchange represents a direct and atom-economical approach to deuteration, utilizing a catalyst to activate C-H bonds for exchange with a deuterium source, typically deuterium oxide (D₂O).

Heterogeneous catalysts like platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are effective for H/D exchange reactions. researchgate.netresearchgate.net These catalysts, in the presence of D₂O and often a hydrogen or deuterium gas atmosphere, facilitate the exchange of hydrogen atoms on both aromatic and aliphatic positions. researchgate.netresearchgate.net Platinum catalysts generally show higher selectivity for the deuteration of aromatic positions, while palladium catalysts tend to favor the exchange of aliphatic hydrogens. researchgate.net

The efficiency of H/D exchange catalyzed by platinum is influenced by the amine's structure. For aliphatic amines, the reactivity decreases in the order of tertiary > secondary > primary amines. nih.govjst.go.jp This suggests that the nitrogen atom's interaction with the catalyst surface plays a crucial role in the reaction mechanism. nih.gov A continuous-flow system utilizing a platinum catalyst has been shown to be highly effective for the deuteration of diethylamine (B46881), achieving excellent selectivity for the α-position. nih.gov At a lower temperature (30 °C), the reaction yielded Diethyl-1,1,1',1'-d4-amine with 99% isotopic enrichment at the α-positions, while at a higher temperature (100 °C), perdeuteration was achieved. nih.gov

SubstrateCatalystDeuterium SourceTemperature (°C)Time (h)Isotopic Enrichment (α-position)Reference
DiethylaminePt/CD₂O30-99% nih.gov
DiethylaminePt/CD₂O1002Perdeuteration nih.gov

Table 1: Heterogeneous Pt/C-catalyzed deuteration of diethylamine in a continuous-flow system.

Homogeneous transition-metal catalysts, particularly those based on ruthenium, offer an alternative with distinct advantages in selectivity and reaction conditions. nih.govacs.org Ruthenium complexes can catalyze the α-selective deuteration of primary and secondary amines using D₂O as the deuterium source. acs.org The mechanism is proposed to involve N-H activation, followed by β-hydride elimination to form an imine-ligated ruthenium intermediate, which then undergoes deuteride (B1239839) migrations to achieve selective deuteration at the α-CH₂ protons. acs.org

For example, a monohydrido-bridged ruthenium complex, [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)], has been shown to effectively catalyze the α-deuteration of various primary and secondary amines with catalyst loading as low as 0.5–1 mol %. acs.org Another approach, termed the "borrowing hydrogen" method, uses hydrogen-transfer catalysts to facilitate deuteration at both α and β carbon atoms of amines. mdpi.com This strategy relies on the reversible dehydrogenation of the amine to an imine intermediate, H/D exchange on the metal catalyst with D₂O, and subsequent reduction of the imine by the deuterated metal complex. nih.gov

Catalyst TypeDeuterium SourceKey FeatureApplicable ToReference
Ru-bMepi complexesD₂OStereoretentive deuteration of α-chiral aminesPrimary amines nih.gov
[{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)]D₂Oα-selective deuterationPrimary and secondary amines, amino acids acs.org
Manganese and iron pincer catalystsD₂O"Borrowing hydrogen" method for α,β-deuterationAlcohols and amines nih.govmdpi.com

Table 2: Examples of Transition-Metal Catalysts for H/D Exchange in Amines.

Reductive Deuteration Protocols for Deuterated Amines

Reductive deuteration involves the conversion of a functional group, such as an oxime or a nitrile, into an amine while simultaneously incorporating deuterium from a suitable source.

A general and highly efficient method for synthesizing α-deuterated primary amines involves the single-electron-transfer (SET) reductive deuteration of ketoximes and aldoximes using samarium(II) iodide (SmI₂) as the electron donor and D₂O as the deuterium source. acs.orgacs.org This protocol demonstrates excellent chemoselectivity and achieves high levels of deuterium incorporation (>95%). acs.orgresearchgate.net

The reaction proceeds smoothly for both aromatic and aliphatic oximes, tolerating a wide variety of functional groups. acs.org This method provides a direct route to α-deuterated primary amines, which are valuable building blocks for more complex deuterated molecules. acs.orgscientifiq.ai While this method directly produces primary amines, the principles of using SmI₂ and D₂O are foundational in reductive deuteration chemistry. acs.orgacs.org A similar strategy has been applied to thioamides to produce α,α-dideuterio amines, showcasing the versatility of the SmI₂-D₂O system. organic-chemistry.org

Reactant TypeReagentsDeuterium IncorporationKey AdvantagesReference
Ketoximes and AldoximesSmI₂, D₂O>95%Excellent chemoselectivity, broad functional group tolerance acs.orgacs.org
ThioamidesSmI₂, D₂O>95%Mild conditions, avoids alcohol byproducts organic-chemistry.org

Table 3: Reductive Deuteration using the SmI₂-D₂O System.

Tandem reductive amination-deuteration provides a powerful and efficient pathway for the synthesis of deuterated secondary and tertiary amines. nih.gov This one-pot reaction combines a carbonyl compound, an amine, and a deuterium source in the presence of a catalyst. A multifunctional phosphorus-doped carbon-supported iron (Fe) catalyst has been developed for this purpose, demonstrating high reactivity and regioselectivity. nih.govresearchgate.net

In this sequence, the amine and carbonyl compound first form an imine or enamine intermediate in situ. This intermediate is then reduced, and H/D exchange occurs, leading to the formation of the deuterated amine product. nih.gov This method is highly versatile and has been applied to a wide range of substrates, including various anilines, amines, and aldehydes, to produce over 50 examples of deuterated products. nih.govresearchgate.net Another tandem strategy involves the H/D exchange of nitriles followed by a SmI₂-mediated SET reductive deuteration to yield α,β-deuterated amines. nih.gov These tandem approaches exemplify modern synthetic efficiency, combining multiple transformations into a single operation. nih.govresearchgate.net

Deuteride Reductions in Multi-step Synthesis (e.g., Lithium Aluminum Deuteride)nih.gov

One of the most powerful and widely employed methods for the synthesis of deuterated amines is the reduction of carbonyl derivatives with a deuteride source. doubtnut.commasterorganicchemistry.comic.ac.uk Lithium aluminum deuteride (LiAlD₄) is a potent reducing agent capable of converting amides into their corresponding amines with high efficiency. doubtnut.commasterorganicchemistry.comic.ac.uk For the synthesis of this compound, a plausible multi-step approach involves the reduction of an appropriately substituted amide, such as N,N-diethyl-d4-acetamide.

The general reaction scheme is as follows: (CH₃CD₂)_2NC(O)CH₃ + LiAlD₄ → (CH₃CD₂)_2NH

In this proposed synthesis, N,N-diethylacetamide would be the precursor. The critical step is the reduction of the amide carbonyl group to a methylene (B1212753) group by LiAlD₄. This method is advantageous due to the commercial availability of LiAlD₄ and its strong reducing power, which typically leads to high conversion rates. The specific placement of deuterium at the 1 and 1' positions of the ethyl groups necessitates starting with a precursor that already contains the deuterium labels in the desired locations or utilizing a reaction that specifically targets these positions. A more direct and regioselective approach would be the reduction of N,N-diethylacetamide with lithium aluminum deuteride, where the deuteride ions from LiAlD₄ reduce the carbonyl group, and the starting amide already contains the ethyl groups. However, to achieve the desired deuteration pattern of this compound, the synthesis would logically start from a deuterated precursor. A feasible route is the reduction of N,N-diethyl-2,2,2,2',2',2'-d6-acetamide with a non-deuterated reducing agent, or more practically, the reduction of N,N-di(ethyl-1,1-d2)amine precursor.

A common precursor for such a synthesis would be N,N-diethylacetamide. The reduction of this amide with lithium aluminum deuteride would introduce two deuterium atoms onto the carbonyl carbon, which is not the desired product. Therefore, a more tailored multi-step synthesis is required. One potential pathway begins with deuterated ethyl iodide (CH₃CD₂I). This precursor can be reacted with a suitable amine under conditions that lead to the formation of the diethylamine backbone.

Alternatively, the reduction of a suitable dicarboxylic acid diamide (B1670390) with LiAlD₄ can yield the desired deuterated amine. The choice of the starting material is crucial for achieving the specific isotopic labeling pattern in this compound.

PrecursorReducing AgentKey TransformationPlausibility for this compound Synthesis
N,N-diethylacetamideLiAlD₄Reduction of amide to amineHigh, if the starting amide is appropriately deuterated.
Deuterated ethyl halide (e.g., CH₃CD₂I)Ammonia (B1221849) or primary amineN-alkylationFeasible, but may lead to a mixture of products.
Dideuterated oxime precursorLiAlD₄ or other deuteride sourceReduction of oxime to aminePotentially high regioselectivity.

Other Advanced Synthetic Protocols for Deuterated Amines

Beyond traditional deuteride reductions, several other advanced protocols have been developed for the synthesis of deuterated amines, which could be adapted for the preparation of this compound. These methods often offer improved selectivity and milder reaction conditions.

One such method involves the catalytic deuteration of enamines or imines. These unsaturated nitrogen-containing compounds can be reduced with deuterium gas (D₂) in the presence of a suitable metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org The regioselectivity of this method is dependent on the structure of the unsaturated precursor.

Another innovative approach is the use of deuterated organosilanes in the presence of a catalyst. For instance, the reduction of amides and nitriles can be achieved using deuterated silanes, which are generally milder and more selective reducing agents than LiAlD₄. nih.gov

Furthermore, direct C-H activation and subsequent deuteration have emerged as a powerful tool. nih.gov This technique involves the use of a transition metal catalyst to selectively cleave a C-H bond and replace it with a C-D bond using a deuterium source like D₂O. nih.govnih.gov While challenging, this method offers the potential for late-stage deuteration of complex molecules. For a relatively simple molecule like diethylamine, creating a precursor that allows for regioselective C-H activation at the desired positions would be a key challenge.

MethodDeuterium SourceCatalystKey Features
Catalytic reduction of imines/enaminesD₂ gasPd/C, PtO₂, Rh/Al₂O₃High efficiency, dependent on precursor synthesis.
Reductive amination with deuterated reagentsNaBD₄, D₂/catalyst-Versatile for primary and secondary amines.
C-H activation/deuterationD₂O, D₂ gasTransition metals (Ir, Ru, Rh)Potential for high regioselectivity, but can be challenging.

Optimization and Refinement of Synthetic Routes to this compound

The successful synthesis of this compound not only relies on the choice of the synthetic route but also on the careful optimization of reaction parameters to ensure high isotopic enrichment and regioselectivity.

Development of Efficient and Scalable Preparative Methods

The transition from a laboratory-scale synthesis to an efficient and scalable preparative method presents several challenges. For the synthesis of this compound, particularly if it is intended for use in applications requiring larger quantities, the cost and availability of the deuterated starting materials are significant considerations.

Developing a scalable process requires a focus on robust and reproducible reaction conditions. For a LiAlD₄ reduction, this involves careful control of the addition rate of the reagent to manage the exothermic nature of the reaction, especially on a larger scale. nih.gov Efficient work-up procedures are also necessary to isolate the product in high yield and purity.

Flow chemistry is an emerging technology that offers significant advantages for the scalable production of deuterated compounds. ansto.gov.au Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety. This technology could be particularly beneficial for managing the exothermic nature of reductions with LiAlD₄. Furthermore, the development of catalytic methods for deuteration is highly desirable for scalability, as they can reduce the amount of expensive deuterated reagents required. nih.govansto.gov.au

Analytical Assessment of Deuterium Incorporation and Purity of this compound

Spectroscopic Techniques for Quantitative Deuteration Assessment

Several spectroscopic techniques are indispensable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the extent and position of deuteration. rsc.org182.160.97uobasrah.edu.iq

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the 1 and 1' positions of the ethyl groups should be significantly diminished or absent, depending on the isotopic enrichment. The integration of the remaining proton signals (the methyl groups) relative to an internal standard can be used to quantify the level of deuteration.

²H NMR (Deuterium NMR): ²H NMR spectroscopy directly observes the deuterium nuclei. The spectrum of this compound would show a signal at the chemical shift corresponding to the 1 and 1' positions, confirming the location of the deuterium labels. nih.gov The integration of this signal can provide a quantitative measure of the deuterium content.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will also show characteristic changes upon deuteration. The carbon atoms bonded to deuterium will exhibit a C-D coupling, which can be observed as a multiplet. The chemical shift of these carbons may also be slightly altered (an isotopic shift).

Mass Spectrometry (MS): Mass spectrometry is another essential technique for confirming the incorporation of deuterium. rsc.orgnih.gov The molecular ion peak in the mass spectrum of this compound will be shifted to a higher mass-to-charge ratio (m/z) compared to the unlabeled diethylamine. The molecular weight of unlabeled diethylamine is 73.14 g/mol , while that of this compound is approximately 77.16 g/mol . cdnisotopes.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition, including the number of deuterium atoms. rsc.orgnih.gov The isotopic distribution of the molecular ion peak can be analyzed to calculate the isotopic enrichment. rsc.orgnih.gov Fragmentation patterns in the mass spectrum can also provide information about the location of the deuterium atoms. miamioh.edulibretexts.orgyoutube.comnih.gov

TechniqueInformation Provided
¹H NMRDisappearance of proton signals at labeled positions, quantitative assessment of deuteration.
²H NMRDirect observation and quantification of deuterium at specific sites.
¹³C NMRC-D coupling patterns and isotopic shifts, confirming the location of deuterium.
Mass SpectrometryIncrease in molecular weight, determination of isotopic enrichment from the isotopic cluster.

Chromatographic Methods for Product Purity

Ensuring the chemical and isotopic purity of this compound is critical for its intended applications. Chromatographic techniques are indispensable for both the purification of the final product and the assessment of its purity.

Gas Chromatography (GC)

Gas chromatography is a highly suitable technique for the analysis of volatile compounds like diethylamine and its deuterated analogs. labrulez.com A headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be employed for quantitative purity analysis. eurasianjournals.comsemanticscholar.org The use of a specific column, such as a DB-624, is effective for separating volatile amines. eurasianjournals.comresearchgate.net

For the analysis of this compound, a temperature-programmed GC method would be employed to ensure good separation from potential impurities such as residual starting materials or byproducts like the corresponding primary and tertiary amines. Due to the deuterium labeling, the target compound may have a slightly different retention time compared to its non-deuterated counterpart. nih.gov

Table 1: Representative Gas Chromatography (GC-FID) Parameters and Expected Retention Times

Parameter Value
Column DB-624, 30 m x 0.53 mm I.D., 3 µm film thickness
Carrier Gas Nitrogen or Helium
Injector Temperature 220°C
Detector Temperature 250°C
Oven Program 45°C (hold 5 min), then 8°C/min to 90°C, then 20°C/min to 200°C
Compound Expected Retention Time (min)
Ethyl-1,1-d2-amine 5.2
This compound 7.8
Triethyl-d8-amine 9.5
Diethylamine (non-deuterated) 7.9

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile amines, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly after derivatization. helsinki.fi Small, volatile amines like diethylamine lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging at low concentrations. thermoscientific.fr Pre-column derivatization with a reagent that introduces a fluorescent or UV-absorbing tag can significantly enhance detection sensitivity and selectivity. mdpi.comlibretexts.org

Common derivatizing agents for primary and secondary amines include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). thermoscientific.frmdpi.com The resulting derivatives are less volatile and more suitable for separation by reversed-phase HPLC on a C18 column. mdpi.com

The derivatized this compound can be separated from derivatized impurities using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be performed using a fluorescence or UV detector, depending on the derivatizing agent used. mdpi.com

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Derivatized Amine Analysis

Parameter Value
Derivatizing Agent 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 265 nm, Emission: 315 nm)
Compound Expected Retention Time (min)
FMOC-Ethyl-1,1-d2-amine 12.5
FMOC-Diethyl-1,1,1',1'-d4-amine 16.8

Elucidation of Reaction Mechanisms Utilizing Diethyl 1,1,1 ,1 D4 Amine

Application of Kinetic Isotope Effects (KIEs) in Mechanistic Studies

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). The magnitude of the KIE provides crucial information about the rate-determining step (RDS) and the nature of the transition state. nih.gov

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step of a reaction. nih.gov For C-H bond cleavage, this effect is significant because the heavier deuterium (B1214612) atom is bound more strongly due to its lower zero-point vibrational energy. princeton.edu Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond.

The use of Diethyl-1,1,1',1'-d4-amine is particularly effective in reactions where a C-H bond on a terminal methyl group is broken in the slowest step. A large primary KIE (typically kH/kD > 2) is a strong indication that this C-H bond cleavage is indeed the rate-determining event. epfl.ch For example, in an elimination reaction where a base abstracts a proton from a methyl group of diethylamine (B46881), a significant reduction in the reaction rate would be expected upon substitution with the deuterated analogue.

Table 1: Illustrative Kinetic Isotope Effects in an Amine-Mediated Elimination Reaction

ReactantRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)Implication
Diethylamine3.6 x 10⁻⁴6.5C-H bond cleavage occurs in the rate-determining step.
This compound5.5 x 10⁻⁵

Note: Data are hypothetical and serve to illustrate the principle of KIE in probing rate-determining steps.

Kinetic isotope effects are also instrumental in distinguishing between concerted mechanisms, where all bond-making and bond-breaking occurs in a single step, and stepwise mechanisms, which involve one or more intermediates. youtube.com In a stepwise reaction, the observed KIE can be affected by the kinetics of steps other than the C-H bond cleavage.

A powerful method for this distinction is the use of double isotope fractionation, also known as measuring the isotope effect on an isotope effect. nih.gov If a reaction involving this compound is believed to be concerted, introducing a second isotopic label (e.g., at the nitrogen atom, ¹⁵N) should result in a coupled effect. In a concerted process, the isotope effect from one substitution will be influenced by the other. nih.gov Conversely, in a stepwise mechanism where C-H bond cleavage and another bond-forming event occur in separate steps, the KIEs may be independent or the effect may be masked, leading to a different outcome. nih.gov Computational studies often complement these experimental findings to map the potential energy surface and differentiate between a single transition state (concerted) and multiple transition states with intermediates (stepwise). researchgate.netnih.gov

This compound can be employed to study a variety of amine-mediated transformations. In enzyme-catalyzed reactions, such as those involving amine oxidases, isotopic labeling can clarify the timing of proton and hydride transfers. nih.gov For instance, in the oxidation of an amine, a significant KIE using the deuterated substrate would suggest that C-H bond cleavage is part of the rate-limiting hydride transfer from the amine to an acceptor molecule.

Combining substrate isotope effects with solvent isotope effects (using D₂O) can further refine the mechanistic picture. For example, a decrease in the primary deuterium KIE when the reaction is run in D₂O can suggest a stepwise mechanism where deprotonation precedes the rate-limiting hydride transfer. nih.gov

Mechanistic Investigations of Amine Reactivity

Beyond determining the rate-limiting step, isotopic substitution in this compound allows for a deeper investigation into the fundamental reactivity of amines, including their roles as nucleophiles and their behavior during electrophilic attack and proton transfer.

Nucleophilicity refers to the ability of an atom, such as the nitrogen in an amine, to donate its lone pair of electrons to form a new bond with an electrophile. When this compound acts as a nucleophile, the C-D bonds are not broken. Any observed isotope effect would be a secondary kinetic isotope effect (SKIE), which is typically much smaller than a primary KIE (kH/kD ≈ 0.8–1.2). wikipedia.org

SKIEs arise from changes in vibrational frequencies between the ground state and the transition state for bonds not directly involved in the reaction. princeton.edu Deuteration of the methyl groups could subtly influence the amine's nucleophilicity through minor electronic or steric effects. For instance, the C-D bond is slightly shorter and less polarizable than a C-H bond, which could marginally alter the electron-donating ability of the nitrogen atom. However, such effects are generally small, and the nucleophilicity of amines is more significantly influenced by factors like basicity, steric hindrance around the nitrogen atom, and the nature of the solvent. masterorganicchemistry.com

Table 2: Expected Secondary KIE in a Nucleophilic Substitution Reaction

NucleophileRelative RateKinetic Isotope Effect (kH/kD)Interpretation
Diethylamine1.001.03A small, normal secondary KIE suggests minor changes in the vibrational environment of the C-H/C-D bonds in the transition state.
This compound0.97

Note: Data are hypothetical, illustrating a typical small secondary KIE where the labeled bond is not broken.

The study of electrophilic attack at the amine nitrogen versus proton abstraction from the α-carbon is a classic application for deuterated amines. When an electrophile attacks the nitrogen, a small secondary KIE might be observed. However, when a strong base abstracts a proton from one of the methyl groups, a large primary KIE is expected, as this involves direct C-H/C-D bond cleavage.

By measuring the reaction rates of both this compound and its non-deuterated counterpart with various reagents, it is possible to dissect competing reaction pathways. The magnitude of the KIE in proton transfer reactions can also provide information about the transition state geometry. A highly symmetrical, linear proton transfer often exhibits a maximal KIE, while deviations from this ideal geometry can lead to smaller KIE values. These experimental data are invaluable for understanding the dynamics of proton transfer and the factors that govern the reactivity of amines.

Stereochemical Course of Reactions with Deuterated Analogues

The stereochemical outcome of a chemical reaction provides critical insights into its mechanism. When a chiral center is formed or modified during a reaction, the use of deuterated analogues such as this compound can help to trace the spatial arrangement of atoms throughout the transformation.

Table 1: Hypothetical Stereochemical Outcomes in Reactions of this compound

Reaction TypePotential Mechanistic PathwayExpected Stereochemical Outcome with Deuterium Label
Enantioselective ProtonationAttack on a prochiral enamine intermediateFormation of a chiral amine with a specific configuration of the C-D bond
Sigmatropic RearrangementConcerted acs.orgacs.org- or acs.orgacs.org-rearrangementTransfer of the deuterated ethyl group with predictable stereochemistry
Asymmetric C-H ActivationChiral catalyst differentiates between C-H and C-D bondsEnantioselective formation of a product with the deuterium label in a defined position

This table presents hypothetical scenarios based on established principles of stereochemistry and kinetic isotope effects, as specific experimental data for this compound was not found.

Role of this compound in Catalytic Reaction Pathway Delineation

Isotopically labeled substrates are invaluable in the study of catalytic cycles, helping to identify rate-determining steps and the nature of catalyst-substrate interactions.

Understanding Catalyst-Substrate Interactions in Deuterium-Labeled Systems

The interaction between a catalyst and a substrate is fundamental to catalytic activity and selectivity. Deuterium labeling can influence these interactions through steric and electronic effects, albeit subtly, and more importantly, can serve as a spectroscopic probe.

While specific studies detailing the use of this compound to probe catalyst-substrate interactions were not identified, it is a common technique to use isotopically labeled molecules in NMR and mass spectrometry studies to track the binding and transformation of the substrate within the catalytic cycle. For example, changes in the NMR spectrum of the deuterated amine upon binding to a metal catalyst could provide information about the coordination environment.

Mechanistic Insights into Amination and Cross-Coupling Reactions

Amination and cross-coupling reactions are fundamental transformations in organic synthesis, often catalyzed by transition metals. The mechanism of these reactions, particularly the steps involving C-N bond formation and reductive elimination, can be investigated using deuterated amines.

The primary and secondary kinetic isotope effects (KIE) are powerful tools in these investigations. A primary KIE is observed when the C-D bond is broken in the rate-determining step, while a secondary KIE can provide information about changes in hybridization at the carbon atom bearing the deuterium label.

Table 2: Expected Kinetic Isotope Effects in Catalytic Amination with this compound

Reaction StepDescriptionExpected kH/kDMechanistic Implication
Oxidative AdditionInsertion of the metal catalyst into a C-X bond~1C-D bond not broken
C-N Bond FormationNucleophilic attack of the amineSecondary KIE (<1 or >1)Change in hybridization at the α-carbon
Reductive EliminationFormation of the C-N bond from the metal complexPrimary KIE (>1) if C-H/D bond is cleaved in this stepC-H/D bond cleavage is rate-determining

This table outlines the expected kinetic isotope effects based on general mechanistic principles of cross-coupling reactions, as direct experimental data for this compound was not available in the searched literature.

In the context of palladium-catalyzed Buchwald-Hartwig amination, for instance, a significant primary kinetic isotope effect upon using this compound would suggest that the deprotonation of the amine or a related C-H activation step is rate-limiting. Conversely, the absence of a primary KIE would point towards other steps, such as oxidative addition or reductive elimination, as being the slow step in the catalytic cycle.

Advanced Spectroscopic Characterization and Applications of Diethyl 1,1,1 ,1 D4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Research

The strategic incorporation of deuterium (B1214612) in Diethyl-1,1,1',1'-d4-amine profoundly influences its NMR characteristics, providing researchers with a unique lens for molecular investigation.

Deuterium NMR (²H NMR) for Positional and Conformational Analysis

Deuterium NMR (²H NMR) spectroscopy is a specialized technique that directly observes the deuterium nucleus. Deuterium has a nuclear spin of 1, and its interaction with the surrounding electric field gradient, known as the quadrupolar mechanism, governs its NMR properties nih.gov. This mechanism leads to efficient relaxation and a short spin-lattice relaxation time (T1), which is advantageous as it allows for rapid signal averaging, thereby enhancing the signal-to-noise ratio in the resulting spectrum nih.gov.

Isotope Effects on ¹H and ¹³C NMR Chemical Shifts

The substitution of hydrogen with deuterium introduces small but measurable changes in the chemical shifts of nearby ¹H and ¹³C nuclei, a phenomenon known as the NMR isotope effect. Typically, deuteration causes increased shielding, resulting in an upfield shift (a move to a lower ppm value) for the signals of adjacent nuclei researchgate.net.

These shifts are categorized by the number of bonds separating the observed nucleus from the deuterium atom:

One-bond isotope effect (¹Δ): The effect on a carbon directly bonded to deuterium. This is the largest effect, with shifts for ¹³C typically ranging from 0.2 to 1.5 ppm upfield huji.ac.il.

Two-bond isotope effect (²Δ): The effect on a nucleus two bonds away. For ¹³C, this shift is typically around 0.1 ppm huji.ac.il. In this compound, the methylene (B1212753) carbons (-CH₂-) would experience this two-bond effect.

Long-range isotope effects (>²Δ): Effects over three or more bonds are generally smaller but can be significant, especially if transmitted through hydrogen bonds or specific steric arrangements huji.ac.ilnih.govrsc.org.

The predictable nature of these isotope shifts provides valuable structural information and can be used to confirm the site of deuteration and aid in the assignment of complex spectra researchgate.nethuji.ac.il.

Isotope Effect TypeNucleus AffectedTypical Shift Magnitude (ppm)Example in this compound
One-bond (¹Δ)¹³C0.2 – 1.5 (upfield)Terminal methyl carbons (-CD₃)
Two-bond (²Δ)¹³C~0.1 (upfield)Methylene carbons (-CH₂-)
Two-bond (²Δ)¹H~0.02 (upfield)Methylene protons (-CH₂-)
Three-bond (³Δ)¹H-0.02 to 0.07Protons on the opposing ethyl group

Utilization in Multi-dimensional NMR Experiments for Complex Structural Assignment

In more complex molecules, ¹H NMR spectra can become crowded and difficult to interpret due to overlapping signals and complex spin-spin coupling patterns. Isotopic labeling with deuterium, as seen in this compound, is a powerful strategy to simplify these spectra utoronto.ca. By replacing protons with deuterons, which are not typically observed in ¹H NMR, the complexity of the spectrum is significantly reduced libretexts.orgstudymind.co.uk.

This simplification is particularly beneficial in multi-dimensional NMR experiments such as COSY, HOHAHA, and NOESY, which are used to determine the complete structure and conformation of molecules. Deuteration reduces the number of proton-proton couplings and minimizes spin diffusion in NOESY experiments, leading to cleaner spectra and more reliable structural assignments utoronto.ca. The use of deuteration in conjunction with multi-dimensional NMR has proven to be a highly effective method for the unambiguous assignment of proton resonances in complex biomolecules nih.gov.

Mass Spectrometry (MS) Techniques in Isotopic Tracing

The mass difference imparted by deuterium makes this compound an ideal tracer in mass spectrometry, particularly for quantification and for studying molecular dynamics.

Application as Internal Standards for Quantitative Analysis (e.g., LC-MS)

In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is crucial for achieving accurate and precise results scioninstruments.com. A stable isotopically labeled (SIL) compound, such as this compound, is considered the gold standard for use as an internal standard nih.govscispace.comcrimsonpublishers.com.

The key advantage of a deuterated internal standard is that its chemical and physical properties are nearly identical to the non-labeled analyte (the target compound) scioninstruments.com. This means it behaves similarly during sample preparation, extraction, and chromatography, and experiences the same ionization efficiency in the mass spectrometer's source scioninstruments.comnih.gov. However, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass.

By adding a known amount of this compound to a sample, it can compensate for variations in sample recovery and for matrix effects—where other components in the sample suppress or enhance the ionization of the analyte crimsonpublishers.comtexilajournal.com. The final concentration of the analyte is determined by the ratio of its MS signal to the signal of the internal standard, a method that significantly improves the accuracy, precision, and robustness of the quantification crimsonpublishers.comlcms.cz.

ParameterAnalyte (Diethylamine)Internal Standard (this compound)Rationale for Use
Chemical Structure(CH₃CH₂)₂NH(CD₃CH₂)₂NHNearly identical chemical and physical properties.
Retention TimeCo-elutesCo-elutesExperiences the same chromatographic conditions.
Ionization EfficiencyVariableExperiences same variabilityCorrects for matrix effects and ionization suppression/enhancement.
Mass-to-charge (m/z)DistinguishableDistinguishableAllows for separate detection and quantification by the mass spectrometer.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Dynamic Molecular Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein structure, conformation, and dynamics nih.govnih.govthermofisher.com. The technique relies on the same fundamental principles of isotopic labeling embodied by compounds like this compound.

In an HDX-MS experiment, a protein is placed in a deuterated buffer (typically D₂O). The labile amide protons on the protein's backbone exchange with deuterium atoms from the solvent at a rate that depends on their solvent accessibility and involvement in hydrogen bonding thermofisher.comwikipedia.org. Regions of the protein that are highly structured and stable (e.g., in alpha-helices or beta-sheets) will exchange slowly, while flexible or disordered regions will exchange rapidly nih.gov.

At specific time points, the exchange reaction is quenched, and the protein is analyzed by mass spectrometry to measure the increase in its mass due to deuterium incorporation nih.govacs.org. By analyzing the mass of the entire protein or its peptide fragments over time, researchers can create a map of solvent accessibility across the protein sequence frontiersin.org. This provides detailed insights into protein folding, ligand binding sites, and conformational changes associated with protein function nih.govnih.gov.

Fragment Ion Analysis for Mechanistic and Structural Information

Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns. For aliphatic amines like this compound, the fragmentation is dominated by a characteristic process known as alpha (α)-cleavage. libretexts.orgwikipedia.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

The initial step in EI mass spectrometry is the ionization of the molecule, forming a molecular ion ([M]•+). For this compound, with a molecular formula of (CH₃CD₂)₂NH, the molecular ion will have a mass-to-charge ratio (m/z) of approximately 77. Due to the presence of a single nitrogen atom, this molecular ion peak will be an odd number, consistent with the nitrogen rule. miamioh.edulibretexts.org

The lone pair of electrons on the nitrogen atom facilitates the primary fragmentation pathway, α-cleavage, which leads to the formation of a resonance-stabilized immonium cation and a neutral radical. libretexts.orgchemistrysteps.com In the case of this compound, there are two possible α-cleavage pathways:

Loss of a methyl radical (•CH₃): Cleavage of the Cα-Cβ bond (the CD₂-CH₃ bond) results in the loss of a methyl radical (mass = 15). This is a highly favorable pathway for diethylamine (B46881) and its isotopologues. miamioh.eduiaea.org The resulting immonium cation is stabilized by resonance. This fragmentation leads to a significant peak at m/z 62.

Loss of a deuterated ethyl radical (•CD₂CH₃): Cleavage of the N-Cα bond is less common. More prevalent is the loss of the entire ethyl group attached to the nitrogen. However, the primary α-cleavage involves the C-C bond adjacent to the heteroatom.

Another common fragmentation in amines is the loss of a hydrogen atom (or in this case, potentially a deuterium atom) from the carbon alpha to the nitrogen, leading to an [M-1]⁺ or [M-2]⁺ ion. For diethylamine, the [M-1]⁺ peak at m/z 72 is prominent. massbank.eu For the deuterated analogue, loss of a hydrogen from the methyl group would yield an ion at m/z 76, while loss of a deuterium from the methylene group would result in an ion at m/z 75.

The resulting fragment ions provide invaluable structural information, confirming the connectivity of the atoms and the specific location of the deuterium labels. The relative abundance of these fragment ions can offer insights into the stability of the ions and the kinetics of the fragmentation reactions. researchgate.netresearchgate.net

Fragmentation ProcessNeutral LossMass of Loss (amu)Resulting Fragment Ion (m/z)Notes
Molecular Ion--77Radical cation, [M]•+
α-Cleavage•CH₃ (Methyl radical)1562Major fragment from cleavage of the CD₂-CH₃ bond.
H• loss•H (from CH₃)176[M-1]⁺ ion.
D• loss•D (from CD₂)275[M-2]⁺ ion.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a fundamental technique for the characterization of molecular structure. mdpi.com These methods probe the vibrational energy levels of a molecule, providing a unique "fingerprint" spectrum that is highly sensitive to the molecule's geometry, bond strengths, and functional groups. nih.govustc.edu.cn

For this compound, IR and Raman spectra offer detailed insights into its molecular vibrations. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. nist.gov Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, where the scattered photons lose or gain energy corresponding to the vibrational modes of the molecule, which must involve a change in polarizability. researchgate.net Together, these techniques provide complementary information for a comprehensive vibrational analysis.

The spectra are characterized by various vibrational modes, including stretching, bending, rocking, and torsional motions of the chemical bonds (N-H, C-H, C-D, C-N, C-C). The presence of deuterium atoms at specific positions in this compound introduces significant and predictable changes to the vibrational spectrum compared to its non-deuterated counterpart, diethylamine. These changes are instrumental in assigning vibrational modes and understanding the dynamics of the molecule. iaea.org

Analysis of Isotopic Shifts in Vibrational Frequencies

Isotopic substitution is a powerful tool in vibrational spectroscopy for the detailed assignment of vibrational bands. libretexts.orgnih.gov Replacing an atom with one of its heavier isotopes, such as hydrogen with deuterium, increases the reduced mass of the vibrating system. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, the substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a significant lowering of the vibrational frequencies for modes involving the motion of that atom. libretexts.org

This isotopic shift is most pronounced for stretching vibrations directly involving the substituted atom. For this compound, the most notable shifts relative to diethylamine are observed for the C-D bonds.

C-H vs. C-D Stretching: The typical C-H stretching vibrations occur in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration of the methylene (-CH₂-) groups to (-CD₂-), the corresponding C-D stretching frequencies are expected to shift to a lower wavenumber, typically in the range of 2100–2300 cm⁻¹. chemrxiv.org This large and well-defined shift allows for unambiguous assignment of these vibrational modes.

Bending and Rocking Modes: Other vibrational modes involving the deuterated methylene groups, such as scissoring (bending), wagging, twisting, and rocking modes, also shift to lower frequencies. These shifts, while generally smaller than for stretching vibrations, are still significant and aid in disentangling complex regions of the spectrum where multiple vibrational modes may overlap. nsc.ru

The analysis of these isotopic shifts provides definitive evidence for vibrational assignments and can be used to refine force field calculations in computational models of the molecule. nih.gov

Vibrational ModeTypical Frequency Range (Diethylamine, cm⁻¹)Expected Frequency Range (this compound, cm⁻¹)Approximate Isotopic Shift (cm⁻¹)
N-H Stretch3300 - 35003300 - 3500~0
C-H Stretch (methyl)2850 - 29702850 - 2970~0
C-H Stretch (methylene)2850 - 2960N/A (replaced by C-D)-
C-D Stretch (methylene)N/A2100 - 2300~ -700 to -800
CH₂/CD₂ Scissoring (Bending)~1450 - 1470~1050 - 1150~ -300 to -400
C-N Stretch1000 - 1250Slightly lowerVariable

Structural Conformational Probing Through Vibrational Modes

Diethylamine, and by extension its deuterated isotopologue, is a flexible molecule with multiple possible conformations (rotational isomers or rotamers) arising from rotation around the C-N and C-C single bonds. These different conformers can coexist in equilibrium, and their relative populations are determined by their respective energies. Vibrational spectroscopy is a highly effective method for studying this conformational landscape, as each distinct conformer possesses a unique set of vibrational frequencies. iu.edu.saarxiv.org

The use of this compound can significantly aid in conformational analysis. The isotopic substitution simplifies complex regions of the spectrum by shifting the vibrations associated with the deuterated groups. This can help to isolate and assign the skeletal modes that are most informative about the conformational state.

Furthermore, computational methods, such as Density Functional Theory (DFT), are frequently employed in conjunction with experimental spectroscopy. researchgate.netsapub.orgnih.gov Theoretical vibrational spectra can be calculated for different possible conformers. By comparing these calculated spectra with the experimental IR and Raman data, the experimentally observed conformers can be identified, and their vibrational modes can be assigned with a high degree of confidence. mdpi.com This combined experimental and theoretical approach provides a detailed picture of the structural preferences and dynamics of this compound.

Diethyl 1,1,1 ,1 D4 Amine in Isotopic Labeling Studies Beyond Mechanistic Chemistry

Elucidation of Biosynthetic Pathways in Biological Systems

Isotopic labeling is a cornerstone technique for unraveling the intricate biosynthetic pathways of natural products. researchgate.netnih.gov By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, thereby mapping the metabolic route. nih.govimperial.ac.uk While direct studies employing Diethyl-1,1,1',1'-d4-amine are not extensively documented, the principles of using deuterated precursors are well-established, particularly in the study of alkaloid biosynthesis. ptbioch.edu.plnih.govyoutube.com

For instance, deuterium-labeled precursors have been successfully used to elucidate the biosynthetic pathways of Amaryllidaceae alkaloids. ptbioch.edu.plnih.gov In these studies, a deuterated precursor, such as 4'-O-methyl-d3-norbelladine, is fed to plant tissue cultures. ptbioch.edu.plnih.gov Subsequent analysis by mass spectrometry allows for the identification of labeled alkaloids, confirming the role of the precursor and revealing the downstream enzymatic transformations. ptbioch.edu.plnih.gov Similarly, feeding organisms with heavy water (D₂O) leads to the incorporation of deuterium (B1214612) into various metabolites, providing a general method to identify sites of active secondary metabolism. nih.gov

The use of this compound as a precursor could be envisioned in studies of natural products containing a diethylamine (B46881) moiety. By tracking the deuterium label, researchers could confirm the incorporation of the diethylamine unit and identify the enzymes responsible for its integration into the final structure. This approach would be particularly valuable for discovering new biosynthetic enzymes and pathways.

Table 1: Examples of Deuterated Precursors in Biosynthetic Pathway Elucidation

Deuterated PrecursorBiosynthetic Pathway StudiedOrganism/SystemAnalytical TechniqueReference
4'-O-methyl-d3-norbelladineAmaryllidaceae alkaloids (e.g., galanthamine, lycorine)Leucojum aestivum tissue culturesHPLC-MS, GC-MS ptbioch.edu.plnih.gov
Heavy Water (D₂O)Secondary metabolites (e.g., acutumine, acutumidine)Menispermum canadenseLC-MS nih.gov
Deuterated PhenylalanineCyanogenetic glycoside prunasinPlant systemsNot specified viper.ac.in
Deuterated TyramineNot specifiedNot specifiedNot specified nih.gov

Metabolomics Research and Metabolic Fate Tracing of Related Compounds

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Deuterated compounds, including this compound, play a crucial role in this field, primarily as internal standards for quantitative analysis and as tracers to follow metabolic pathways. nih.govnih.gov

The use of stable isotope-labeled internal standards is the preferred method for reliable quantification in mass spectrometry, as it corrects for variations in ionization efficiency between samples. mdpi.com By adding a known amount of this compound to a biological sample, the corresponding unlabeled diethylamine or related metabolites can be accurately quantified by comparing the signal intensities of the labeled and unlabeled species. euroscholars.eu This approach is vital for obtaining precise and accurate measurements in complex biological matrices. mdpi.com

Furthermore, this compound can be used to trace the metabolic fate of diethylamine-containing compounds. nih.govnih.gov This technique, known as deuterium metabolic imaging (DMI) when combined with magnetic resonance spectroscopy, allows for the non-invasive, three-dimensional mapping of metabolism in vivo. nih.govisotope.com By administering the deuterated compound, researchers can monitor its conversion into downstream metabolites, providing insights into metabolic fluxes and pathway dynamics. nih.govisotope.com This has significant potential in studying diseases with altered metabolism, such as cancer and neurodegenerative disorders. nih.gov

Table 2: Applications of Deuterated Amines in Metabolomics and Metabolic Fate Studies

ApplicationDescriptionKey AdvantagesRelevant Techniques
Internal Standard Accurate quantification of unlabeled analytes in complex samples.Corrects for matrix effects and variations in instrument response.LC-MS, GC-MS
Metabolic Tracer Tracing the conversion of the labeled compound into downstream metabolites.Allows for the study of metabolic pathways and fluxes in vivo.NMR, MS, Deuterium Metabolic Imaging (DMI)
Pharmacokinetic Studies Investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs.Can reveal how deuteration affects the metabolic stability and clearance of a drug.LC-MS

Development of Isotope-Labeled Probes for Chemical Biology Studies

Chemical probes are essential tools for studying biological systems, enabling the investigation of protein function, enzyme activity, and cellular processes. euroscholars.euyoutube.com The incorporation of deuterium into these probes can enhance their utility in several ways. nih.gov Introducing deuterium can improve the photophysical properties of fluorescent dyes, leading to brighter and more stable probes for microscopy applications. nih.gov

A deuterated moiety like this compound could be incorporated into the structure of a chemical probe to serve multiple purposes. For instance, in the context of activity-based protein profiling (ABPP), which uses covalent probes to label active enzymes, a deuterated tag could aid in the identification and quantification of labeled proteins by mass spectrometry. euroscholars.eu

Moreover, the unique vibrational properties of the carbon-deuterium (C-D) bond can be exploited for direct imaging using techniques like Raman microscopy. nih.gov This allows for the visualization of the probe's distribution and metabolism within living cells without the need for a fluorescent tag, minimizing perturbation to the biological system. The development of deuterated probes is a growing area of research with the potential to provide new insights into cellular function and disease mechanisms. nih.gov

Application in Environmental Fate Studies of Amine-Containing Compounds

Understanding the environmental fate of chemicals, such as pesticides and industrial compounds, is crucial for assessing their potential risks to ecosystems and human health. missouri.edu Isotopic tracers, including deuterated compounds, are valuable tools for these studies. mdpi.comwur.nl this compound can be used as a tracer to investigate the degradation, transport, and transformation of amine-containing pollutants in the environment. wur.nl

In such studies, the deuterated compound is introduced into a model environmental system, such as soil or water, along with its unlabeled counterpart. wur.nl By monitoring the disappearance of the parent compounds and the appearance of degradation products for both the labeled and unlabeled species, researchers can determine degradation rates and identify transformation pathways. researchgate.net The use of the deuterated compound as an internal standard also allows for accurate quantification of the pollutant in environmental samples, which is often challenging due to complex matrices. researchgate.net

This approach has been applied to study the fate of various micropollutants. wur.nl For example, radioactive and stable isotope tracers have been used to investigate the biodegradation of pesticides and the formation of non-extractable residues in soil. wur.nliastate.edu The use of this compound would be particularly relevant for studying the environmental fate of herbicides and other agrochemicals that contain a diethylamine functional group.

Emerging Research Frontiers and Future Perspectives for Deuterated Diethylamine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of selectively deuterated compounds such as Diethyl-1,1,1',1'-d4-amine is pivotal for its application in research. Traditional methods for deuterium (B1214612) incorporation often involve multi-step procedures or the use of expensive deuterated reagents. However, recent advancements have focused on developing more efficient and selective catalytic methods.

One promising approach involves the use of transition metal catalysts for hydrogen isotope exchange (HIE) reactions with deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. For instance, ruthenium and rhodium nanoparticle catalysts have demonstrated high efficiency in promoting H/D exchange at positions α to the nitrogen atom in amines. acs.org These methods offer the potential for direct and selective deuteration of diethylamine (B46881) to produce the desired d4-isotopologue with high isotopic enrichment.

Another innovative strategy is the use of photocatalysis for the α-deuteration of unprotected primary and secondary amines. rsc.org This approach utilizes light energy to facilitate the H/D exchange with D₂O under mild reaction conditions, offering a green and efficient alternative to traditional methods. Furthermore, the development of cobalt-based heterogeneous catalysts has shown high performance for the selective synthesis of primary amines through reactions like nitrile hydrogenation and reductive amination, and similar principles could be adapted for the selective deuteration of secondary amines. rsc.org

The table below summarizes some of the emerging catalytic systems with potential for the efficient synthesis of this compound.

Catalyst SystemDeuterium SourceKey Advantages
Ruthenium/Rhodium NanoparticlesD₂OHigh efficiency and selectivity for α-deuteration.
OrganophotocatalystsD₂OMild reaction conditions, green chemistry approach.
Heterogeneous Cobalt CatalystsD₂Potential for high selectivity in amine synthesis and modification.

These novel synthetic routes are continuously being refined to enhance their efficiency, selectivity, and substrate scope, paving the way for more accessible and cost-effective production of this compound for a wide range of research applications.

Expansion into New Areas of Mechanistic Inquiry for Amine-Based Reactions

The substitution of hydrogen with deuterium at a specific position in a molecule can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This compound is an ideal substrate for KIE studies to elucidate the mechanisms of various amine-based reactions.

A classic example is the Hofmann elimination reaction , where an amine is converted to an alkene. allen.inucalgary.caorganic-chemistry.orgorganicchemistrytutor.com By comparing the reaction rates of undeuterated diethylamine with this compound, researchers can determine whether the C-H bond cleavage at the α-position is the rate-determining step. A significant KIE (kH/kD > 1) would provide strong evidence for this mechanistic step.

Furthermore, the study of nitrosation of secondary amines is crucial due to the carcinogenic nature of the resulting nitrosamines. Deuterium isotope effects have been instrumental in understanding the metabolic activation of nitrosamines. nih.gov The use of this compound can help to elucidate the mechanism of nitrosation and the subsequent metabolic pathways, which may involve the cleavage of the α-C-H bond. nih.gov

Recent research has also focused on the deamination of primary amines, and similar mechanistic studies can be extended to secondary amines like diethylamine using its deuterated analogue. nih.gov Understanding these reaction mechanisms is fundamental to various fields, from synthetic organic chemistry to toxicology and drug metabolism.

Advanced Spectroscopic Methodologies Utilizing this compound

Isotopic labeling with deuterium is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra and studying molecular dynamics. wikipedia.org this compound can be employed in advanced NMR techniques to gain deeper insights into molecular structure and conformational dynamics.

In solid-state deuterium NMR , the quadrupolar interaction of the deuterium nucleus provides information about the orientation and dynamics of the C-D bond. acs.orgresearchgate.netacs.org By selectively deuterating the ethyl groups of diethylamine, researchers can study the mobility and orientation of these groups within different environments, such as in coordination complexes or inclusion compounds.

Deuterium NMR in chiral liquid crystals is another advanced technique that can be used to study the rotational isomerism and conformational preferences of molecules. researchgate.net By analyzing the NMR spectra of this compound in an oriented medium, it is possible to obtain detailed information about the populations of different conformers and the energy barriers between them.

Moreover, the use of deuterated compounds can help to resolve overlapping signals in complex ¹H NMR spectra, aiding in the structural elucidation of larger molecules where diethylamine might be a substituent. The distinct chemical shift and coupling patterns of the remaining protons in this compound can provide valuable structural constraints.

Interdisciplinary Research in Physical Organic Chemistry and Bio-Organic Chemistry

The applications of this compound extend beyond traditional organic chemistry into interdisciplinary fields such as physical organic chemistry and bio-organic chemistry.

In physical organic chemistry , this deuterated amine can be used to study the fundamentals of proton transfer reactions. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net The rate of proton transfer is often sensitive to isotopic substitution, and by studying the kinetics of proton exchange between this compound and various acids or bases, researchers can gain insights into the transition state of these fundamental processes. Secondary β-deuterium isotope effects have also been used to probe the stereochemistry of amine basicity. nih.gov

In the realm of bio-organic chemistry , isotopically labeled amines are crucial for studying the metabolism of neurotransmitters and other biologically active amines. isotope.comwikipedia.org While diethylamine itself is not a primary neurotransmitter, studies on its metabolism and interaction with enzymes can provide valuable information about the broader class of secondary amines. The use of this compound in metabolic studies allows for the tracing of metabolic pathways and the identification of metabolites using mass spectrometry and NMR spectroscopy. nih.govnih.goveurisotop.com

Furthermore, deuterated compounds are increasingly being used in enzyme kinetics studies to probe reaction mechanisms. nih.govmtak.humdpi.com By using this compound as a substrate or inhibitor for enzymes that process secondary amines, researchers can investigate the role of C-H bond activation in the catalytic cycle.

The continued development of synthetic methods and analytical techniques will undoubtedly expand the frontiers of research where this compound and other selectively deuterated molecules serve as indispensable tools for scientific discovery.

Q & A

Q. What synthetic methodologies ensure high isotopic purity in the preparation of Diethyl-1,1,1',1'-d4-amine?

  • Methodological Answer : Deuterated diethylamine is synthesized via deuteration of diethylamine precursors using deuterium oxide (D₂O) or deuterated reagents under controlled conditions. For example, catalytic exchange reactions with platinum or palladium catalysts can selectively replace hydrogen atoms with deuterium at specific positions. Post-synthesis purification via fractional distillation or chromatography ensures ≥98 atom% deuterium incorporation, as verified by mass spectrometry (MS) . Key parameters include reaction temperature (optimized at 50–80°C), catalyst loading, and deuterium source purity.

Q. Which analytical techniques are critical for confirming the structure and isotopic enrichment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals the absence of proton signals at the deuterated positions (e.g., δ 1.0–1.5 ppm for CH₃CD₂ groups), while ²H NMR confirms deuterium incorporation .
  • Mass Spectrometry (MS) : High-resolution MS detects the molecular ion peak at m/z 77.16 (C₄H₄D₈N), with isotopic abundance ratios (e.g., D/H) quantified via isotopic distribution analysis .
  • Infrared (IR) Spectroscopy : C-D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C-H bonds (~2800–3000 cm⁻¹) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation via oxidation or hydrolysis. Regularly monitor purity using gas chromatography (GC) or NMR to detect decomposition byproducts like ethylamine derivatives .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence reaction kinetics in organometallic catalysis?

  • Methodological Answer : Deuterium’s higher mass reduces vibrational frequencies (isotopic effect), potentially altering activation energies in reactions like cross-coupling or hydrogenation. For example, in palladium-catalyzed aminations, deuterated amines may exhibit slower reductive elimination due to kinetic isotope effects (KIE). To study this, compare rate constants (k_H vs. k_D) using Arrhenius plots and isotopic labeling experiments . Contradictory data (e.g., unexpected rate accelerations) may arise from solvent interactions or competing mechanistic pathways .

Q. What experimental strategies can resolve discrepancies in isotopic tracing studies involving this compound?

  • Methodological Answer :
  • Control Experiments : Use non-deuterated diethylamine to isolate isotope-specific effects.
  • Isotopic Dilution Analysis : Introduce known quantities of deuterated and non-deuterated compounds to quantify cross-contamination or scrambling .
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict deuterium’s impact on transition states, aiding interpretation of anomalous MS/NMR data .

Q. How can this compound be utilized to probe reaction mechanisms in asymmetric synthesis?

  • Methodological Answer : Incorporate the compound as a chiral auxiliary or deuterium-labeled intermediate in enantioselective reactions. For instance, in asymmetric alkylations, monitor deuterium retention at stereogenic centers via ²H NMR to distinguish between concerted vs. stepwise mechanisms. Contrast stereochemical outcomes with non-deuterated analogs to identify isotope-induced stereoselectivity .

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